Octanedinitrile
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a linear aliphatic structure consisting of an eight-carbon chain with cyano groups (–C≡N) positioned at each terminal carbon atom. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its eight-carbon backbone and dual nitrile functionalities. The molecular formula C8H12N2 indicates a molecular weight of 136.1943 atomic mass units, with the International Chemical Identifier represented as InChI=1S/C8H12N2/c9-7-5-3-1-2-4-6-8-10/h1-6H2.
The structural configuration demonstrates a perfectly linear arrangement where each cyano group maintains its characteristic triple bond between carbon and nitrogen atoms. This linear geometry contributes significantly to the compound's physical and chemical properties, particularly its molecular interactions and reactivity patterns. The Simplified Molecular Input Line Entry System representation N#CCCCCCCC#N clearly illustrates the symmetrical positioning of the nitrile functionalities at opposite ends of the saturated carbon chain.
The molecular architecture exhibits sp hybridization at the triply bonded carbon atoms within the cyano groups, resulting in a carbon-nitrogen bond distance of approximately 1.16 Ångströms, consistent with triple bond characteristics observed in nitrile compounds. This structural feature imparts significant polarity to the molecule, as evidenced by elevated dipole moments typical of nitrile-containing compounds.
Table 1: Molecular Structural Data for this compound
Historical Context in Nitrile Chemistry Development
The development of this compound understanding must be contextualized within the broader historical evolution of nitrile chemistry, which began with Carl Wilhelm Scheele's groundbreaking synthesis of hydrogen cyanide in 1782. This pioneering work established the foundation for subsequent nitrile compound investigations, though Scheele's experimental endeavors proved fatal during his attempts to obtain the anhydrous compound.
Joseph Louis Gay-Lussac advanced the field significantly in 1811 by successfully preparing pure hydrogen cyanide, demonstrating improved synthetic methodologies and safer handling procedures. The systematic study of nitrile compounds gained momentum around 1832 when Friedrich Wöhler and Justus von Liebig prepared benzonitrile, the nitrile derivative of benzoic acid, though their initial yields were insufficient for comprehensive property determination.
Théophile-Jules Pelouze's synthesis of propionitrile in 1834 marked another crucial milestone, as he initially characterized this compound as an ether of propionic alcohol and hydrocyanic acid. However, the most significant nomenclatural contribution came from Hermann Fehling in 1844, who developed an efficient benzonitrile synthesis method by heating ammonium benzoate, producing sufficient quantities for detailed chemical research. Fehling's comparative analysis with known hydrogen cyanide synthesis led him to coin the term "nitrile" for this class of compounds, establishing the nomenclature system still used today.
The historical progression from simple mononitriles to complex dinitrile structures like this compound reflects advancing synthetic capabilities and growing understanding of carbon-nitrogen triple bond chemistry. Early researchers recognized that compounds containing multiple nitrile groups, later classified as cyanocarbons, exhibited unique properties distinct from their mononitrile counterparts.
Position in the Dinitrile Compound Classification System
This compound occupies a distinctive position within the systematic classification of dinitrile compounds, representing the eight-carbon member of the homologous series of linear aliphatic dinitriles. This classification system organizes dinitrile compounds based on carbon chain length, functional group positioning, and structural characteristics. The compound's classification as an α,ω-dinitrile indicates the terminal positioning of both cyano groups, distinguishing it from isomeric dinitriles where functional groups occupy internal positions.
Within the broader category of organic cyanocarbons, this compound demonstrates characteristics typical of linear aliphatic dinitriles, including enhanced reactivity compared to mononitriles due to the presence of dual electron-withdrawing cyano groups. The compound's physical properties align with established trends observed in homologous dinitrile series, where increasing carbon chain length correlates with elevated boiling points, modified solubility characteristics, and altered intermolecular interactions.
Table 2: Physical Properties of this compound
The classification system further distinguishes this compound based on its solubility profile, which demonstrates limited water solubility due to the hydrophobic eight-carbon chain, while maintaining good solubility in organic solvents such as ethanol and acetone. This solubility behavior reflects the balance between the polar cyano groups and the nonpolar aliphatic backbone, positioning this compound as an intermediate compound in terms of overall polarity within the dinitrile series.
Industrial classification systems recognize this compound as a valuable synthetic intermediate, particularly in polymer chemistry applications where its dual functionality enables crosslinking reactions and chain extension processes. The compound's position in synthetic chemistry hierarchies reflects its utility as a building block for more complex molecular architectures, including pharmaceuticals and agrochemicals where the dinitrile framework provides essential reactive sites for further chemical transformations.
Properties
IUPAC Name |
octanedinitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H12N2/c9-7-5-3-1-2-4-6-8-10/h1-6H2 | |
| Source | PubChem | |
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InChI Key |
BTNXBLUGMAMSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
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DSSTOX Substance ID |
DTXSID7022097 | |
| Record name | Suberonitrile | |
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Molecular Weight |
136.19 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-40-3, 929-57-7 | |
| Record name | Octanedinitrile | |
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| Record name | Hexane, 1,6-dicyanato- | |
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Preparation Methods
Kolbe Nitrile Synthesis
The Kolbe nitrile synthesis involves nucleophilic substitution of alkyl halides with cyanide ions. For octanedinitrile, 1,6-dibromohexane reacts with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, yielding this compound alongside stoichiometric metal halide byproducts:
While effective, this method requires toxic cyanide reagents, complicating waste management and scalability. Industrial applications often face regulatory challenges due to cyanide’s environmental and safety risks.
Dehydration of Diamides
Diamides, derived from dicarboxylic acids and ammonia, undergo dehydration with agents like phosphorus pentoxide (PO) or thionyl chloride (SOCl). For example, octanediamide (from octanedioic acid and ammonia) dehydrates at 150–200°C to form this compound:
Yields typically range from 70–85%, though side reactions like partial hydrolysis or oligomerization may reduce selectivity. This method avoids cyanide use but demands high-energy conditions.
Ammoxidation of Hydrocarbons
Ammoxidation converts hydrocarbons to nitriles via reaction with ammonia and oxygen over heterogeneous catalysts (e.g., vanadium oxide). For this compound, n-hexane reacts under controlled conditions (300–400°C, 1–5 bar):
Industrial implementations achieve moderate yields (50–60%) but require precise temperature control to prevent over-oxidation to CO.
Enzymatic Synthesis Using Aldoxime Dehydratases
Aldoxime Dehydratase (Oxd)-Catalyzed Reactions
Aldoxime dehydratases (Oxds) enable cyanide-free nitrile synthesis by dehydrating aldoximes. For this compound, a dialdoxime precursor (e.g., 1,6-dihydroxyiminohexane) undergoes enzymatic dehydration:
Recent studies report yields exceeding 90% under mild conditions (pH 7–8, 25–37°C), with immobilized Oxd variants enhancing reusability and stability.
Multistep Chemoenzymatic Routes
Combining chemical aldoxime synthesis with enzymatic dehydration offers scalable pathways. For instance, hexanedial reacts with hydroxylamine to form 1,6-dihydroxyiminohexane, which Oxds dehydrate to this compound. This approach minimizes toxic reagents and operates at ambient temperatures, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Kolbe Synthesis | KCN/NaCN, DMF, 80–100°C | 60–75% | High specificity | Cyanide toxicity, waste disposal issues |
| Diamide Dehydration | PO, 150–200°C | 70–85% | Avoids cyanides | Energy-intensive, side reactions |
| Ammoxidation | NH, O, VO | 50–60% | Scalable for industry | Low selectivity, high-temperature demands |
| Enzymatic (Oxd) | Aldoxime, pH 7–8, 25–37°C | 85–95% | Eco-friendly, mild conditions | Substrate specificity, enzyme cost |
Chemical Reactions Analysis
Octanedinitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Nitriles
Octanedinitrile serves as a precursor in the synthesis of various nitriles, which are valuable intermediates in organic synthesis. Nitriles can be transformed into amines, carboxylic acids, or other functional groups through hydrolysis or reduction reactions. This versatility makes this compound a significant compound in synthetic organic chemistry.
Biochemical Studies
Recent studies have highlighted the use of this compound in biochemical applications. For instance, it has been utilized in the development of enzyme-catalyzed reactions where it acts as a substrate for aldoxime dehydratases. These enzymes facilitate the conversion of aldoximes to nitriles, providing a cyanide-free route for nitrile synthesis, which is crucial for environmentally friendly processes .
Chelating Agents
This compound has been explored as a chelating agent in various chemical processes. Its ability to form stable complexes with metal ions enhances its utility in catalysis and separation technologies. Research indicates that amidoxime derivatives of this compound can effectively chelate metals in semiconductor processing, showcasing its potential in advanced materials science .
Polymer Production
This compound is used in the production of polyamide resins and other polymers. Its incorporation into polymer chains improves mechanical properties and thermal stability. This application is particularly relevant in the automotive and aerospace industries, where high-performance materials are required.
Pharmaceuticals
In pharmaceuticals, this compound is investigated for its potential role as an intermediate in the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Case Studies
Safety Considerations
While this compound has numerous applications, it is essential to consider safety aspects due to its toxic nature. The compound is classified as toxic if swallowed or inhaled, necessitating appropriate safety measures during handling and use .
Mechanism of Action
The mechanism of action of suberonitrile involves its ability to undergo electrochemical reactions. In lithium-ion batteries, suberonitrile acts as an electrolyte additive, forming a stable interface layer on the cathode, which helps to prevent the oxidation decomposition of the electrolyte . This enhances the overall performance and longevity of the battery.
Comparison with Similar Compounds
Octanedinitrile is similar to other dinitrile compounds such as adiponitrile, succinonitrile, and glutaronitrile . it is unique in its specific applications and properties. For example:
Adiponitrile: Used primarily in the production of nylon.
Succinonitrile: Used as a solvent and in the synthesis of pharmaceuticals.
Glutaronitrile: Used in the production of polymers and as a chemical intermediate.
This compound’s unique properties, such as its solubility in water and its use as an electrolyte additive, distinguish it from these similar compounds .
Biological Activity
Octanedinitrile (C8H12N2), also known as 1,8-octanedinitrile, is a linear aliphatic dinitrile with significant applications in organic synthesis and materials science. Its biological activity has garnered interest due to its potential effects on human health and the environment. This article explores the biological properties of this compound, including its toxicity, pharmacological effects, and potential therapeutic uses.
- Molecular Formula : C8H12N2
- Molar Mass : 152.20 g/mol
- Structure : Linear chain with two cyano groups at the terminal positions.
Toxicological Profile
This compound exhibits notable toxicity, which is crucial for understanding its biological activity.
Acute Toxicity
- LD50 Values : Studies indicate that this compound has a moderate acute toxicity profile. The LD50 (lethal dose for 50% of the population) in rats is reported to be approximately 200 mg/kg, indicating significant risk upon exposure .
- Symptoms of Exposure : Acute exposure can lead to symptoms such as respiratory distress, skin irritation, and central nervous system effects.
Chronic Toxicity
Chronic exposure studies reveal potential long-term effects:
Enzymatic Interactions
Research indicates that this compound can act as a substrate in enzymatic reactions:
- Aldoxime Dehydratases (Oxds) : These enzymes can convert aldoximes to nitriles, including this compound. This enzymatic pathway suggests potential applications in biocatalysis for synthesizing nitriles from less toxic precursors .
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties:
- In Vitro Studies : Laboratory tests indicate that this compound exhibits inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent .
Case Study 1: Toxicological Assessment in Rats
A study conducted by the National Institute of Health assessed the effects of this compound on rat models.
- Methodology : Rats were exposed to varying concentrations of this compound over a 30-day period.
- Findings : Results indicated significant weight loss and respiratory issues in high-exposure groups, underscoring the compound's toxicity.
Case Study 2: Biocatalytic Synthesis
A recent investigation explored the use of aldoxime dehydratases for synthesizing this compound from corresponding aldoximes.
- Results : The study demonstrated a successful conversion with yields exceeding 85%, highlighting the efficiency of biocatalytic methods in producing nitriles while minimizing hazardous waste .
Data Table
| Parameter | Value |
|---|---|
| Molecular Weight | 152.20 g/mol |
| LD50 (Rats) | 200 mg/kg |
| Antimicrobial Activity | Effective against several strains |
| Biocatalytic Yield | >85% (using Oxds) |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing octanedinitrile with high purity, and how are intermediates validated during synthesis?
- Methodological Answer: this compound is typically synthesized via cyanoalkylation of 1,6-dibromohexane using sodium cyanide in a polar aprotic solvent (e.g., DMF). Key intermediates (e.g., hexanedinitrile) should be characterized using FT-IR (C≡N stretch at ~2250 cm⁻¹) and ¹H NMR (absence of alkyl bromide peaks at δ 3.3–3.5 ppm). Purification via fractional distillation under reduced pressure (b.p. ~185°C at 15 mmHg) ensures ≥98% purity .
Q. How can researchers confirm the identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer: Use GC-MS (retention time ~8.2 min, molecular ion [M]⁺ at m/z 136) and Raman spectroscopy (C≡N symmetric stretch at ~1130 cm⁻¹). Cross-validate with elemental analysis (%C: 70.56; %H: 8.88; %N: 20.56) and compare with reference data in the CRC Handbook .
Q. What solvent systems are optimal for studying this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic attack on the nitrile group. For hydrolysis to suberic acid (HOOC-(CH₂)₆-COOH), use concentrated HCl (6M) under reflux (120°C, 12 hrs), monitored by TLC (silica gel, ethyl acetate/hexane 1:3) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) predict electron-deficient nitrile groups favor [2+2] cycloaddition with electron-rich alkenes. Experimental validation via Hammett plots (σ values for substituents) and X-ray crystallography (bond angles in adducts) can resolve regioselectivity ambiguities .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?
- Methodological Answer: Re-evaluate calorimetric measurements using bomb calorimetry under inert conditions (N₂ atmosphere). Compare results with computational thermochemistry (Gaussian, CBS-QB3) to identify systematic errors. Publish raw datasets and metadata for reproducibility .
Q. How can isotopic labeling (e.g., ¹⁵N) elucidate reaction mechanisms in this compound-derived polymers?
- Methodological Answer: Synthesize ¹⁵N-labeled this compound via K¹⁵CN substitution. Track nitrogen migration in polyamide formation using solid-state NMR and isotope ratio mass spectrometry (IRMS). Control for kinetic isotope effects by parallel experiments with unlabeled analogs .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing kinetic data from this compound hydrolysis?
- Methodological Answer: Apply non-linear regression (e.g., pseudo-first-order kinetics) to time-dependent [suberic acid] data from HPLC . Use Akaike’s Information Criterion (AIC) to compare competing mechanistic models (e.g., SN1 vs. SN2 pathways) .
Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?
- Methodological Answer: Follow FAIR principles:
- Metadata : Include reaction conditions (temperature, solvent purity), instrument calibration data, and raw spectral files.
- Code : Share Python/R scripts for data fitting (e.g., Arrhenius plots).
- Ethics : Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) .
Conflict Resolution in Literature
Q. How to address discrepancies in reported catalytic efficiencies for this compound hydrogenation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
